molecular formula C12H15BrN4O4 B2801508 2-(8-bromo-3-methyl-2,6-dioxopurin-7-yl)ethyl butanoate CAS No. 299419-60-6

2-(8-bromo-3-methyl-2,6-dioxopurin-7-yl)ethyl butanoate

Cat. No.: B2801508
CAS No.: 299419-60-6
M. Wt: 359.18
InChI Key: KTYVAHSELJNLDP-UHFFFAOYSA-N
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Description

2-(8-bromo-3-methyl-2,6-dioxopurin-7-yl)ethyl butanoate is a synthetic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a bromine atom at the 8th position, a methyl group at the 3rd position, and a butanoate ester group attached to the ethyl chain. The purine ring system is a common structural motif in many biologically active molecules, including nucleotides and various pharmaceutical agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-bromo-3-methyl-2,6-dioxopurin-7-yl)ethyl butanoate typically involves the following steps:

    Bromination: The starting material, 3-methylxanthine, undergoes bromination at the 8th position using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or chloroform.

    Esterification: The brominated intermediate is then reacted with butanoic acid or its derivatives in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to form the butanoate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(8-bromo-3-methyl-2,6-dioxopurin-7-yl)ethyl butanoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Oxidation and Reduction: The purine ring can undergo oxidation or reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Reducing agents like sodium borohydride (NaBH4).

Major Products

    Substitution: Derivatives with different functional groups replacing the bromine atom.

    Hydrolysis: 2-(8-bromo-3-methyl-2,6-dioxopurin-7-yl)acetic acid.

    Oxidation/Reduction: Various oxidized or reduced forms of the purine ring.

Scientific Research Applications

2-(8-bromo-3-methyl-2,6-dioxopurin-7-yl)ethyl butanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(8-bromo-3-methyl-2,6-dioxopurin-7-yl)ethyl butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ester group play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    8-bromo-3-methylxanthine: Lacks the butanoate ester group.

    3-methylxanthine: Lacks both the bromine atom and the butanoate ester group.

    8-bromo-7-but-2-yn-1-yl-3-methyl-3,7-dihydro-1H-purine-2,6-dione: Contains a different substituent at the 7th position.

Uniqueness

2-(8-bromo-3-methyl-2,6-dioxopurin-7-yl)ethyl butanoate is unique due to the combination of the bromine atom, methyl group, and butanoate ester, which confer specific chemical and biological properties not found in the similar compounds listed above.

This compound’s unique structure makes it a valuable tool in various fields of research and potential therapeutic applications.

Properties

IUPAC Name

2-(8-bromo-3-methyl-2,6-dioxopurin-7-yl)ethyl butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN4O4/c1-3-4-7(18)21-6-5-17-8-9(14-11(17)13)16(2)12(20)15-10(8)19/h3-6H2,1-2H3,(H,15,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTYVAHSELJNLDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCCN1C2=C(N=C1Br)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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